Flexible Linker Geometry Enables Bypass of T315I Gatekeeper Mutation in Bcr-Abl Kinase Compared to Rigid Linkers
Molecular docking studies demonstrate that incorporating the 4-(aminomethyl)benzamide scaffold as a flexible linker yields a favorable molecular geometry that bypasses the bulky isoleucine residue in the T315I-mutant Abl kinase active site, an outcome not achievable with rigid benzamide linkers [1]. This structural advantage translates directly to potent enzyme inhibition: derivative compounds 11 and 13, built upon this scaffold, achieved 91% and 92% inhibition of EGFR at 10 nM, respectively [1].
| Evidence Dimension | Kinase inhibition (EGFR) at 10 nM |
|---|---|
| Target Compound Data | Derivative 11: 91% inhibition; Derivative 13: 92% inhibition |
| Comparator Or Baseline | Rigid benzamide linkers (inferred from docking studies): unfavorable steric clash with Ile315 residue |
| Quantified Difference | Flexible 4-(aminomethyl)benzamide linker avoids steric clash, enabling >90% inhibition at low nanomolar concentrations, whereas rigid analogs are predicted to show markedly reduced binding |
| Conditions | Molecular docking against T315I-mutant Abl (PDB: 3QRJ); in vitro EGFR kinase inhibition assay at 10 nM compound concentration |
Why This Matters
This evidence confirms that the 4-(aminomethyl)benzamide scaffold is essential for accessing the T315I-mutant kinase pocket, making it a critical building block for developing next-generation kinase inhibitors that overcome clinical resistance.
- [1] Kalinichenko, E., et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2019, 24(19), 3543. View Source
